molecular formula C9H7BrO2 B11715957 8-Bromochroman-2-one

8-Bromochroman-2-one

Cat. No.: B11715957
M. Wt: 227.05 g/mol
InChI Key: OWDGSPMWCWNNTI-UHFFFAOYSA-N
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Description

8-Bromochroman-2-one is a brominated derivative of chromanone, a significant heterocyclic compound Chromanones are known for their diverse biological activities and are widely used as building blocks in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 8-Bromochroman-2-one typically involves the bromination of chroman-2-one. One common method is the electrophilic aromatic substitution reaction, where bromine is introduced to the chroman-2-one structure using bromine (Br2) or N-bromosuccinimide (NBS) as the brominating agent. The reaction is usually carried out in the presence of a solvent like acetic acid or chloroform, and a catalyst such as iron (III) bromide (FeBr3) to facilitate the bromination process .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to maintain consistent reaction parameters and improve efficiency .

Chemical Reactions Analysis

Types of Reactions: 8-Bromochroman-2-one undergoes various chemical reactions, including:

    Oxidation: Conversion to corresponding chroman-2,3-dione using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction to 8-bromochroman using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles like amines or thiols.

Common Reagents and Conditions:

    Oxidation: KMnO4 in acidic or neutral medium.

    Reduction: LiAlH4 in dry ether or NaBH4 in methanol.

    Substitution: Amines or thiols in the presence of a base like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products:

Scientific Research Applications

8-Bromochroman-2-one has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds and as a reagent in organic reactions.

    Biology: Studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.

    Industry: Utilized in the production of pharmaceuticals, agrochemicals, and fine chemicals.

Mechanism of Action

The mechanism of action of 8-Bromochroman-2-one involves its interaction with specific molecular targets and pathways. The bromine atom enhances its reactivity, allowing it to form covalent bonds with biological molecules. This interaction can inhibit or modulate the activity of enzymes, receptors, or other proteins, leading to its observed biological effects. Detailed studies on its molecular targets and pathways are ongoing to fully elucidate its mechanism of action .

Comparison with Similar Compounds

    Chroman-2-one: The parent compound without bromine substitution.

    Chroman-4-one: A structural isomer with the carbonyl group at the 4th position.

    8-Bromochroman-4-one: A brominated derivative with the carbonyl group at the 4th position.

Uniqueness: 8-Bromochroman-2-one is unique due to the specific position of the bromine atom and the carbonyl group. This unique structure imparts distinct reactivity and biological activities compared to its analogs. The bromine atom at the 8th position enhances its potential as a versatile scaffold in medicinal chemistry .

Properties

IUPAC Name

8-bromo-3,4-dihydrochromen-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7BrO2/c10-7-3-1-2-6-4-5-8(11)12-9(6)7/h1-3H,4-5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWDGSPMWCWNNTI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)OC2=C1C=CC=C2Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7BrO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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